molecular formula C8H7N3O2 B1407317 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1511867-22-3

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1407317
M. Wt: 177.16 g/mol
InChI Key: DKIWXSVJMQWOMH-UHFFFAOYSA-N
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Description

“4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors . The molecular formula of this compound is C8H7N3O2 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The molecule has a nitro group (-NO2) and a methyl group (-CH3) attached to it .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .


Physical And Chemical Properties Analysis

The molecular formula of “4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is C8H7N3O2, and its molecular weight is 177.16 .

Scientific Research Applications

Synthesis and Building Block Applications

  • Versatile Building Block : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related to 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, are used as versatile building blocks. They facilitate the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Molecular and Structural Studies

  • Crystal Structure Analysis : The structure of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine, a compound containing a similar structure, was studied, revealing intricate molecular interactions and angles (Pfaffenrot, Schollmeyer & Laufer, 2012).

Chemistry and Reactivity

  • Chemical Reactions and Syntheses : Studies include the nitration of derivatives to form products such as 5-nitro-2-diethylamino 6-methyl pyridine, a process important for pharmaceutical synthesis (Wang, 2021).
  • Heterocyclic Compound Formation : Compounds like 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives are synthesized through reactions involving 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. These syntheses contribute to the creation of novel heterocyclic compounds (Vilches-Herrera et al., 2013).

Molecular Complexation and Nonlinear Optics

  • Nonlinear Optical Behavior : 4-Substituted pyridine-1-oxides, similar in structure, have been studied for their potential in nonlinear optical behavior. This research contributes to the understanding of how such compounds can be utilized in advanced material sciences (Muthuraman et al., 2001).

properties

IUPAC Name

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIWXSVJMQWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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